molecular formula C22H31N3O6S2 B1681055 Sonepiprazole mesylate CAS No. 170858-34-1

Sonepiprazole mesylate

Cat. No.: B1681055
CAS No.: 170858-34-1
M. Wt: 497.6 g/mol
InChI Key: GFNAQGUENCOUHQ-BOXHHOBZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sonepiprazole Mesylate involves the reaction of 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the mesylate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Mechanism of Action

Biological Activity

Sonepiprazole mesylate is a selective dopamine D4 receptor antagonist that has been studied for its potential applications in treating schizophrenia. This article reviews the biological activity of this compound, including its pharmacological properties, efficacy in clinical studies, and relevant case studies.

Pharmacological Profile

This compound exhibits a high affinity for the dopamine D4 receptor, which is primarily located in the prefrontal cortex. This receptor's selective blockade is hypothesized to contribute to the therapeutic effects seen with other antipsychotics like clozapine, which also preferentially targets D4 receptors over D2 receptors .

Table 1: Binding Affinities of this compound

Receptor TypeBinding Affinity (Ki)
D2Not specified
D4High
5-HT2AModerate

Clinical Efficacy

The clinical efficacy of this compound was evaluated in a study involving 467 hospitalized patients diagnosed with schizophrenia. The study compared the effects of sonepiprazole with olanzapine and a placebo over six weeks, using the Positive and Negative Syndrome Scale (PANSS) as the primary endpoint.

Results Summary:

  • Primary Endpoint: No significant differences were observed between sonepiprazole and placebo regarding PANSS total score changes.
  • Secondary Endpoints: Similar results were found across various secondary measures, including the Brief Psychiatric Rating Scale and Clinical Global Impressions Severity of Illness .

Case Studies and Research Findings

Despite its promising pharmacological profile, clinical trials have shown that this compound may not be effective in treating schizophrenia when compared to established treatments.

  • Study on Efficacy : A randomized controlled trial indicated that while olanzapine demonstrated statistically significant improvements across all efficacy endpoints, sonepiprazole did not show any notable benefits over placebo .
  • Pharmacodynamics : Research has indicated that the mechanism of action for sonepiprazole involves dopamine receptor antagonism, which is crucial for managing psychotic symptoms. However, its lack of efficacy in clinical settings raises questions about its utility compared to other antipsychotics .

Table 2: Summary of Clinical Trial Outcomes

Study ComponentSonepiprazole ResultsOlanzapine ResultsPlacebo Results
PANSS Total Score ChangeNo significant changeSignificant improvementNo significant change
Brief Psychiatric Rating ScaleNo significant changeSignificant improvementNo significant change
Clinical Global ImpressionsNo significant changeSignificant improvementNo significant change

Properties

IUPAC Name

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S.CH4O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;1-5(2,3)4/h1-8,21H,9-16H2,(H2,22,25,26);1H3,(H,2,3,4)/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNAQGUENCOUHQ-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168957
Record name Sonepiprazole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170858-34-1
Record name Sonepiprazole mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonepiprazole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONEPIPRAZOLE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980MD32QLW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sonepiprazole mesylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sonepiprazole mesylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sonepiprazole mesylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sonepiprazole mesylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sonepiprazole mesylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sonepiprazole mesylate

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